molecular formula C35H34N6O B611971 CTA056 CAS No. 1265822-30-7

CTA056

Cat. No. B611971
M. Wt: 554.68
InChI Key: BSSBAJKNZOHHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTA056 is a selective inhibitor, specifically 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one . It was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .


Synthesis Analysis

CTA056 was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .


Molecular Structure Analysis

The molecular structure of CTA056 is 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one .


Chemical Reactions Analysis

CTA056 exhibits the highest inhibitory effects toward Itk, followed by Btk and endothelial and epithelial tyrosine kinase . Among the 41 cancer cell lines analyzed, CTA056 selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma .


Physical And Chemical Properties Analysis

The molecular weight of CTA056 is 554.68 .

Scientific Research Applications

  • CTA056 selectively targets malignant T cells, making it a potential therapeutic agent for T-cell leukemia and lymphoma. It exhibits the highest inhibitory effects towards Itk, followed by Btk and endothelial and epithelial tyrosine kinase. In studies involving 41 cancer cell lines, CTA056 selectively targeted acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while minimally affecting normal T cells. This selective expression and activation of Itk in malignant T cells and the specificity of CTA056 for Itk underscore its potential as a treatment for these conditions (Guo et al., 2012).

  • A study on the discovery and structure-activity relationship (SAR) of CTA056 as an Itk inhibitor revealed its potent and selective inhibition of Itk kinase activity and growth in T-cell cancer cell lines. The study's findings could lead to the development of novel targeted therapy for T-cell lymphomas and leukemia, differentiating from traditional chemotherapy (Liu et al., 2011).

Future Directions

The selective expression and activation of Itk in malignant T cells, as well as the specificity of CTA056 for Itk, make this molecule a potential therapeutic agent for the treatment of T-cell leukemia and lymphoma .

properties

IUPAC Name

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSBAJKNZOHHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49870925

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